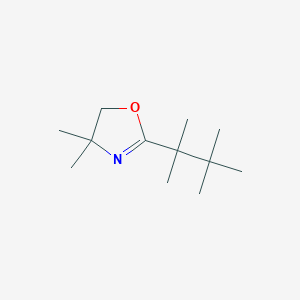
4,4-Dimethyl-2-(2,3,3-trimethylbutan-2-yl)-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4-Dimethyl-2-(2,3,3-trimethylbutan-2-yl)-4,5-dihydro-1,3-oxazole is a useful research compound. Its molecular formula is C12H23NO and its molecular weight is 197.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4,4-Dimethyl-2-(2,3,3-trimethylbutan-2-yl)-4,5-dihydro-1,3-oxazole is a compound that has garnered attention for its potential biological activity. This article aims to explore its biological properties, including antimicrobial and anti-inflammatory activities, as well as its mechanisms of action. The analysis is supported by data tables and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C15H27NO
- Molecular Weight : 239.39 g/mol
- CAS Number : 109660-11-9
Structural Characteristics
The oxazole ring structure contributes to the compound's reactivity and biological activity. The presence of dimethyl and trimethyl groups enhances lipophilicity, potentially affecting its interaction with biological membranes.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study evaluating various oxazole compounds found that certain derivatives displayed notable activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) | Activity Against |
|---|---|---|
| 4 | 12 | E. coli |
| 5 | 16 | S. aureus |
| 6 | 8 | P. aeruginosa |
| 7 | 10 | C. albicans |
Data derived from a comprehensive review on the biological activities of oxazole derivatives suggests that modifications to the oxazole ring can enhance antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of oxazole derivatives has also been explored. In vitro studies demonstrated that specific derivatives could inhibit pro-inflammatory cytokines, indicating a possible therapeutic application in inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A recent study assessed the impact of various oxazole derivatives on cytokine production in human cell lines. The results showed that compounds with bulky substituents on the oxazole ring significantly reduced the levels of TNF-alpha and IL-6.
Table 2: Cytokine Inhibition by Oxazole Derivatives
| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| A | 75 | 70 |
| B | 60 | 65 |
| C | 50 | 55 |
These findings suggest that structural modifications can lead to enhanced anti-inflammatory effects.
The biological activity of this compound may be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows for integration into bacterial membranes, leading to disruption and cell death.
- Enzyme Inhibition : Certain derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation : The compound may interfere with signaling pathways that regulate inflammation.
Properties
CAS No. |
918522-42-6 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
4,4-dimethyl-2-(2,3,3-trimethylbutan-2-yl)-5H-1,3-oxazole |
InChI |
InChI=1S/C12H23NO/c1-10(2,3)12(6,7)9-13-11(4,5)8-14-9/h8H2,1-7H3 |
InChI Key |
HJJSMMDJNOLBLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C(C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















